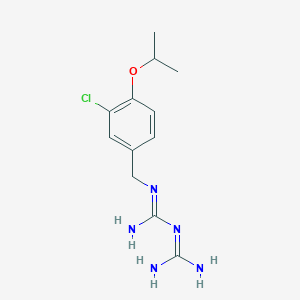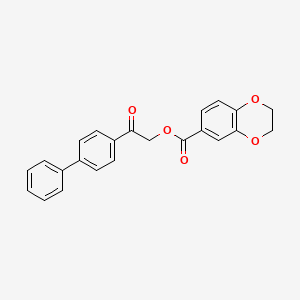
N-(3-chloro-4-isopropoxybenzyl)imidodicarbonimidic diamide
Übersicht
Beschreibung
N-(3-chloro-4-isopropoxybenzyl)imidodicarbonimidic diamide, commonly known as CIBA-GEIGY 8667, is a chemical compound that has been extensively researched for its potential applications in various fields, including agriculture, medicine, and biochemistry.
Wirkmechanismus
The mechanism of action of CIBA-GEIGY 8667 involves the inhibition of dihydroorotate dehydrogenase, an enzyme involved in the de novo pyrimidine biosynthesis pathway. By inhibiting this enzyme, CIBA-GEIGY 8667 prevents the synthesis of DNA and RNA, leading to cell death. This mechanism of action is similar to that of other antineoplastic agents, such as methotrexate and 5-fluorouracil.
Biochemical and Physiological Effects:
CIBA-GEIGY 8667 has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that it inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, CIBA-GEIGY 8667 has also been shown to have anti-inflammatory effects, suggesting its potential use in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CIBA-GEIGY 8667 is its high potency, which allows for effective inhibition of dihydroorotate dehydrogenase at low concentrations. However, one of the limitations of CIBA-GEIGY 8667 is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for the research on CIBA-GEIGY 8667. One area of interest is the potential use of CIBA-GEIGY 8667 in combination with other antineoplastic agents to enhance its efficacy. Another area of interest is the investigation of the anti-inflammatory effects of CIBA-GEIGY 8667 in animal models of inflammatory diseases. Finally, the development of more water-soluble formulations of CIBA-GEIGY 8667 could improve its potential for in vivo use.
Wissenschaftliche Forschungsanwendungen
CIBA-GEIGY 8667 has been extensively studied for its potential applications in agriculture as a herbicide. It has been shown to be effective in controlling various weeds, including annual grasses and broadleaf weeds. In addition, CIBA-GEIGY 8667 has also been investigated for its potential use in medicine as an antineoplastic agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a chemotherapeutic agent.
Eigenschaften
IUPAC Name |
2-[(3-chloro-4-propan-2-yloxyphenyl)methyl]-1-(diaminomethylidene)guanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN5O/c1-7(2)19-10-4-3-8(5-9(10)13)6-17-12(16)18-11(14)15/h3-5,7H,6H2,1-2H3,(H6,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWJNIXHABPXBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CN=C(N)N=C(N)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-chloro-4-(propan-2-yloxy)benzyl]imidodicarbonimidic diamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-furylmethyl)-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarbothioamide](/img/structure/B4739318.png)
![1-{[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}-2,3-dimethyl-1H-indole](/img/structure/B4739320.png)
![ethyl 4-ethyl-5-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4739328.png)
![{2-[(3-(methoxycarbonyl)-4-methyl-5-{[(2-methylphenyl)amino]carbonyl}-2-thienyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4739343.png)
![1-(4-fluorophenyl)-3-[(4-methoxybenzyl)amino]-2-propen-1-one](/img/structure/B4739355.png)
![5-(3-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4739370.png)

![methyl 5-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(3-furylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4739382.png)
![N-(1-ethyl-1H-benzimidazol-2-yl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4739401.png)

![N-[1-(4-chlorophenyl)propyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4739411.png)
![2,4-dichloro-N-[3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B4739421.png)

![2-chloro-6-fluorobenzyl 3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B4739433.png)